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BYL-719 (Alpelisib) Profile

The table below summarizes the core characteristics and experimental data for BYL-719 (Alpelisib).

Attribute Description
Generic Alpelisib [1] [2]
Name

Code Name BYL-719 [1] [2]

Primary PI3K p110a (Phosphatidylinositol 3-kinase catalytic subunit alpha) [1] [2] [3]
Target

Selectivity Isoform-specific; ~50x more selective for p110a over other PI3K isoforms [4]
Key PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer (in
Indication combination with fulvestrant) [1] [4]

ICs0 (p110a) 4.6 nM (cell-free assay) [3]

Experimental Data and Findings
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The table below consolidates key experimental findings from recent studies.

Study Context Experimental Model Key Findings

Breast Cancer MCF-7 and T47D cell linesin  Inhibited BCSC proliferation and self-renewal;

Stem Cells 3D mammosphere culture (to  suppressed PI3BK/AKT/mTOR, Notch, JAK-STAT,

(BCSCs) [2] enrich BCSCs). and MAPK/ERK signaling pathways; demonstrated
potential to overcome drug resistance.

Ovarian Cancer Panel of ovarian cancer cell Synergized with cisplatin in PIK3CA-mutated
& Cisplatin lines (SKOV-3, EFO-21, SKOV-3 cells in 3D culture; combination induced
Synergy [3] OVCAR-3) in 2D and 3D major cytotoxicity, even in co-cultures with

cultures. mesenchymal stem cells.
Head and Neck Phase Il TRIUMPH trial in Differential efficacy based on PIK3CA mutation site;
Cancer (Clinical patients with patients with H1047R (kinase domain) mutation
Trial) [4] recurrent/metastatic HNSCC.  had significantly poorer progression-free survival

(1.6 vs. 7.3 months) vs. helical domain mutations.

Heterotopic Mouse model of Effectively prevented heterotopic bone formation;
Ossification [5] Fibrodysplasia Ossificans mechanisms include blocking
Progressiva (FOP). osteochondroprogenitor specification and reducing

hyper-inflammatory response (monocyte and mast
cell migration/cytokine expression).

Detailed Experimental Protocols

To assist with experimental reproducibility, here are the methodologies from two key studies:

¢ 3D Mammosphere Culture for BCSC Enrichment [2]

o Cell Seeding: 1,000 cells/cm? were plated in low-attachment 6-well plates.

o Culture Medium: Serum-free DMEM/F12 medium, supplemented with 2 mM L-glutamine, 100
U/mL penicillin/streptomycin, 20 ng/mL EGF, 10 ng/mL FGF, 2.5% Matrigel, and 1x B27
supplement.

o Incubation: Plates were incubated for 5-7 days until mammospheres larger than 40 pum
formed.
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e Synergy Assay with Cisplatin in Ovarian Cancer [3]

o Cell Culture: Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3) were cultured in RPMI 1640
medium supplemented with 10% FCS.

o 3D Aggregates: Cells were grown in 3D spheroid models to mimic in vivo resistance.

o Drug Treatment: Cells were treated with a matrix combination of BYL-719 (0.01 - 10 uM) and
cisplatin (0.05 - 50 uM). Each possible concentration association was tested.

o Analysis: Synergy was determined using specialized software to quantify combination effects,
with a focus on PIK3CA-mutated cell lines.

Mechanism of Action and Signaling Pathway

BYL-719 is a small-molecule inhibitor that specifically targets the p110a catalytic subunit of Class I PI3K.

The following diagram illustrates its mechanism within the canonical PI3K/AKT pathway.
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Future Directions and Combination Strategies
Research on BYL-719 is evolving toward rational combination therapies to overcome resistance, which is a
common challenge with targeted agents [1] [6].

¢ Network-Informed Combinations: A systems biology approach using protein-protein interaction
networks has identified promising co-targets. This strategy suggests that combining BYL-719 with an
ERBB3 inhibitor (LJIM716) could be effective in breast cancer with ESR1/PIK3CA co-mutations, and a
triple combination with BRAF and EGFR inhibitors (encorafenib and cetuximab) could be beneficial
for colorectal cancer with BRAF/PIK3CA co-mutations [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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